molecular formula C16H11FN2O2 B15063791 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 90059-69-1

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B15063791
CAS No.: 90059-69-1
M. Wt: 282.27 g/mol
InChI Key: YUFZFNKAFQLCGI-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone core structure. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

90059-69-1

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C16H11FN2O2/c17-12-7-5-11(6-8-12)15(20)9-19-10-18-14-4-2-1-3-13(14)16(19)21/h1-8,10H,9H2

InChI Key

YUFZFNKAFQLCGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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